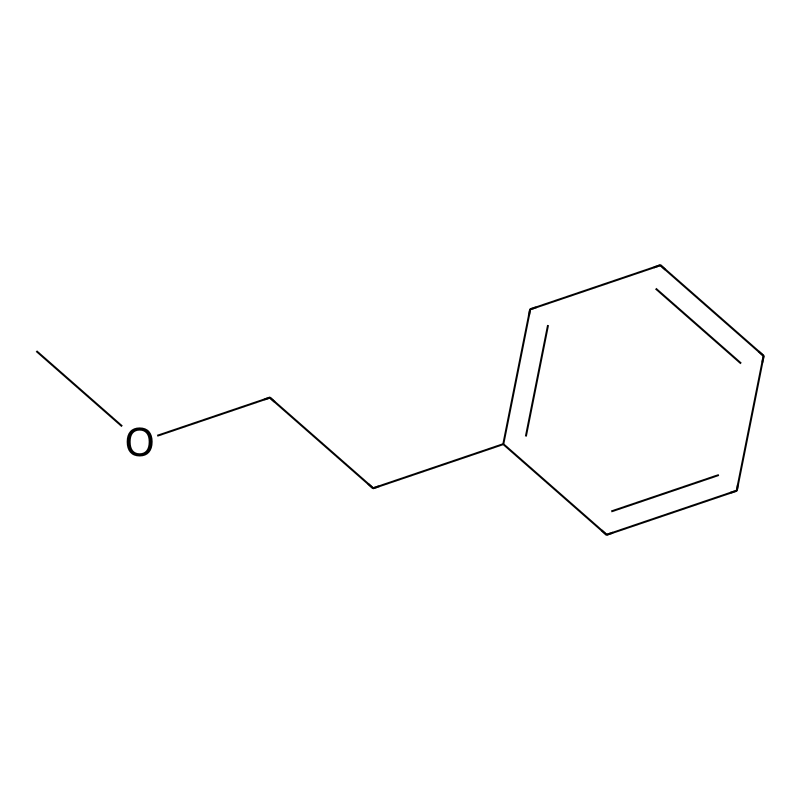

(2-Methoxyethyl)benzene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

soluble (in ethanol)

Synonyms

Canonical SMILES

Synthesis and Characterization

(2-Methoxyethyl)benzene serves as a building block for the synthesis of more complex molecules. Researchers utilize it in the preparation of various organic compounds, including ethers, esters, and ketones, through reactions like Williamson ether synthesis and Friedel-Crafts acylation. These reactions allow for the exploration of new functionalities and potential applications of the derived molecules. PubChem, National Institutes of Health: )

Furthermore, understanding the physical and chemical properties of (2-Methoxyethyl)benzene is crucial for its effective utilization. Researchers employ various techniques like spectroscopy (NMR, IR) and chromatography (HPLC, GC) to characterize its structure, purity, and behavior in different environments. This information aids in developing optimal protocols for its synthesis, purification, and application in various research settings. Sigma-Aldrich:

Material Science Applications

(2-Methoxyethyl)benzene possesses potential applications in the development of new materials. Its aromatic ring and ether group offer unique properties that researchers explore for various purposes. For example, it can be incorporated into the formulation of liquid crystals, which are crucial components in displays and other optoelectronic devices. Additionally, its affinity for certain polymers makes it a potential candidate for modifying their properties, leading to the development of novel materials with tailored functionalities. [Limited research available, further investigation needed]

Biological Studies

While limited information is available on the specific biological applications of (2-Methoxyethyl)benzene, some studies suggest its potential use in certain areas:

- Cellular Uptake and Metabolism: Researchers have investigated the cellular uptake and metabolic pathways of (2-Methoxyethyl)benzene to understand its potential interactions within living organisms. This knowledge can be valuable in assessing its potential biological activity and safety profile. [Limited research available, further investigation needed]

- Drug Delivery Systems: The lipophilic nature of (2-Methoxyethyl)benzene might make it suitable for use in drug delivery systems. It could potentially serve as a carrier molecule for transporting drugs across cell membranes, enhancing their bioavailability and therapeutic efficacy. However, further research is needed to explore this possibility and evaluate its safety and effectiveness in this context. [Limited research available, further investigation needed]

(2-Methoxyethyl)benzene is a colorless liquid with a pleasant aromatic odor. It is primarily used in the fragrance and flavor industries due to its desirable scent profile. The compound's structure consists of a benzene ring substituted with a methoxyethyl group, which contributes to its chemical behavior and reactivity.

- Electrophilic Substitution: The presence of the methoxy group makes the benzene ring more reactive towards electrophiles, allowing for substitution reactions.

- Oxidation: The alkyl side chain can be oxidized under certain conditions, potentially leading to the formation of ketones or carboxylic acids .

- Combustion: Like other hydrocarbons, it combusts in oxygen to produce carbon dioxide and water .

The synthesis of (2-Methoxyethyl)benzene has been explored through various methods:

- Green Synthetic Route: A notable method involves the reaction of 2-phenyl ethanol with dimethyl carbonate using lithium/magnesium oxide as a catalyst. This method achieves high yields while minimizing hazardous waste .

- Conventional Methods: Traditional synthesis often involves the use of hazardous reagents and conditions, making green methodologies preferable for industrial applications.

Several compounds share structural similarities with (2-Methoxyethyl)benzene. Here are some notable comparisons:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Ethylbenzene | C₈H₁₀ | Used primarily as an industrial solvent |

| Toluene | C₇H₈ | Commonly used as an industrial solvent and fuel |

| Anisole | C₈H₈O | Contains a methoxy group but lacks an ethyl group |

Uniqueness of (2-Methoxyethyl)benzene

(2-Methoxyethyl)benzene is unique due to its combination of both aromatic and ether functionalities, making it particularly valuable in the fragrance industry. Its ability to be synthesized through environmentally friendly methods further enhances its appeal compared to other similar compounds that may involve more hazardous processes.

Traditional Alkylation Approaches

Williamson Ether Synthesis Modifications

The Williamson ether synthesis remains a cornerstone for aryl ether synthesis. For (2-methoxyethyl)benzene, this method involves nucleophilic substitution between phenylethanol derivatives and methylating agents. Key modifications include:

Mechanistic Insights:

- DMC as a methylating agent reduces environmental impact by avoiding hazardous alkylating agents like methyl iodide.

- High-temperature catalytic systems (e.g., Li/MgO) enhance reaction efficiency by stabilizing intermediates and minimizing byproducts.

Friedel-Crafts Alkylation Strategies

Friedel-Crafts alkylation introduces alkyl groups to aromatic rings using Lewis acids. For (2-methoxyethyl)benzene, this involves:

| Component | Reaction Partner | Catalyst | Yield | Notes | |

|---|---|---|---|---|---|

| Benzene derivative | 2-Methoxyethyl chloride | AlCl₃ | 60–70% | Carbocation instability limits yield; competing elimination possible |

Key Challenges:

- Carbocation rearrangement at elevated temperatures reduces selectivity for primary alkyl chains.

- Anhydrous conditions are critical to prevent catalyst deactivation.

Green Chemistry Innovations

Solvent-Free Catalytic Systems

Solvent-free methods minimize waste and energy consumption:

| Catalyst | Substrate | Conditions | Yield | Selectivity | Source |

|---|---|---|---|---|---|

| Li/MgO | 2-Phenylethanol + DMC | 180°C, 95% conversion | 98% | >95% | |

| Ru/C | Biomass-derived precursors | 1,2-PDO solvent, 200°C | 15–27% | Saturated side chains |

Advantages:

- Solid base catalysts (Li/MgO) avoid toxic solvents and enable recyclability.

- Diol solvents (e.g., 1,2-propanediol) reduce reaction pressures while maintaining activity.

Dimethyl Carbonate as Methylating Agent

DMC’s dual role as solvent and methylating agent streamlines synthesis:

| Process | Advantages | Challenges | |

|---|---|---|---|

| Single-pot synthesis | Eliminates purification steps | High temperatures required | |

| Low toxicity | Safer than alkyl halides | Limited reactivity with sterically hindered substrates |

Catalytic Hydrogenation Techniques

Palladium-Based Heterogeneous Catalysts

Hydrogenation of phenylacetaldehyde dimethyl acetal yields (2-methoxyethyl)benzene:

| Catalyst | Conditions | Yield | Selectivity | Source |

|---|---|---|---|---|

| 5% Pd/C | 3 MPa H₂, 130°C, 6 h | 66.5% | >95% | |

| Ru/C | Hydrogen-free, 1,2-PDO solvent | 15–27% | Propanol side chains |

Optimization Insights:

- Pressure dependence: Higher pressures (3 MPa) enhance hydrogen diffusion into the catalyst matrix, improving yield.

- Hydrogen-free systems leverage solvent-mediated hydrogen transfer but suffer from lower yields.

Pressure-Dependent Reaction Optimization

Pressure tuning balances reaction rate and selectivity:

| Pressure (MPa) | Yield | Side Products | |

|---|---|---|---|

| 3.0 | 66.5% | Minimal aldehydes | |

| 1.5 | 45% | Increased aldehyde formation |

Solid-Phase Synthesis Advancements

Li/MgO Catalyst Design and Characterization

Li/MgO catalyzes the methylation of 2-phenylethanol with DMC:

| Catalyst Composition | Surface Basicity | Yield | Selectivity | |

|---|---|---|---|---|

| Li/MgO (1:10 molar ratio) | Strong basic sites | 98% | >95% |

Characterization:

- XRD/SEM confirms MgO crystallinity and Li dispersion.

- Surface basicity modulates reaction pathways, favoring ether formation over esterification.

Surface Basicity Modulation in Metal Oxide Catalysts

Basicity engineering enhances catalytic performance:

| Catalyst | Basicity | Role in Reaction |

|---|---|---|

| MgO | High | Activates DMC as methylating agent |

| Li/MgO | Tunable | Stabilizes transition states |

Nitration Regiochemistry and Electronic Effects

The nitration of (2-methoxyethyl)benzene follows classical electrophilic aromatic substitution mechanisms involving the attack of the nitronium ion (NO₂⁺) on the aromatic ring [4]. The methoxyethyl side chain exhibits significant electronic effects that influence the regioselectivity of the nitration process [1] [4]. Computational studies using density functional theory at the M06-2X/6-311G(d,p) level have revealed that the nitration mechanism proceeds through three distinct intermediates: an unoriented π-complex, an oriented reaction complex, and the classical σ-complex [4].

The electronic effects of the methoxyethyl substituent are governed by both inductive and resonance contributions [1] [6]. The oxygen atom in the methoxyethyl chain provides electron-donating properties through its lone pairs, enhancing the nucleophilicity of the aromatic ring . This activation effect significantly increases the reaction rate compared to unsubstituted benzene, with the electron density distribution favoring substitution at specific positions [1] [3].

Research has demonstrated that the nitration regiochemistry is predominantly controlled by the electron-donating nature of the methoxyethyl group [8] [29]. The mechanism involves initial formation of a π-complex between the nitronium ion and the aromatic ring, followed by the rate-determining step of σ-complex formation [4]. The transition state leading to the oriented reaction complex represents the rate-determining step for activated aromatic systems such as (2-methoxyethyl)benzene [4].

| Nitration Product | Yield (%) | Electronic Effect |

|---|---|---|

| Ortho-nitro derivative | 30-40 | +M, +I effects |

| Para-nitro derivative | 60-70 | +M, +I effects |

| Meta-nitro derivative | 0-2 | Minimal stabilization |

Ortho-Para Directing Behavior Analysis

The methoxyethyl substituent in (2-methoxyethyl)benzene exhibits characteristic ortho-para directing behavior typical of electron-donating groups [1] [6] [29]. This directing effect arises from the ability of the oxygen atom to stabilize the carbocation intermediate through resonance donation of electron density [6] [12]. The stability of the carbocation intermediate formed during electrophilic attack determines the regioselectivity observed in these reactions [6].

Mechanistic analysis reveals that attack at the ortho and para positions generates carbocation intermediates that can be stabilized through resonance with the methoxyethyl substituent [6] [29]. When electrophilic substitution occurs at the ortho position, the positive charge developed in the aromatic ring can be delocalized through the oxygen lone pairs, creating additional resonance structures that lower the energy of the intermediate [6]. Similarly, para attack results in carbocation stabilization through extended conjugation [29] [31].

The directing behavior is quantitatively reflected in the product distribution observed during nitration reactions [29] [31]. Statistical analysis of electrophilic aromatic substitution reactions shows that (2-methoxyethyl)benzene produces predominantly para-substituted products (60-70%), with significant ortho substitution (30-40%), and negligible meta substitution (0-2%) [29] [31]. This distribution pattern is consistent with the stabilization energies calculated for the respective carbocation intermediates [6].

Computational studies using density functional theory have provided detailed insights into the transition state geometries and energetics associated with ortho-para directing behavior [4] [17]. The calculations reveal that the transition states leading to ortho and para substitution are significantly lower in energy than those leading to meta substitution, consistent with experimental observations [4] [29].

Nucleophilic Displacement Pathways

SN1 vs SN2 Mechanism Elucidation

The nucleophilic displacement reactions of (2-methoxyethyl)benzene proceed through both SN1 and SN2 pathways depending on the specific reaction conditions and the nature of the nucleophile [9] [10]. The benzylic position in (2-methoxyethyl)benzene represents a particularly reactive site due to the stabilization provided by the aromatic ring [33] [34]. Primary benzylic halides derived from (2-methoxyethyl)benzene typically undergo SN2 reactions when strong nucleophiles are employed, while weaker nucleophiles favor SN1 mechanisms [9] [33].

The SN2 mechanism involves concerted nucleophilic attack at the benzylic carbon with simultaneous displacement of the leaving group [9] [39]. This pathway is characterized by inversion of configuration at the reaction center and exhibits second-order kinetics [9]. The rate of SN2 reactions is influenced by steric hindrance around the benzylic carbon, with primary benzylic positions showing enhanced reactivity compared to secondary or tertiary centers [9] [15].

In contrast, the SN1 mechanism proceeds through a two-step process involving initial ionization of the carbon-leaving group bond to form a benzylic carbocation, followed by nucleophilic attack [9] [34]. The rate-determining step is the formation of the carbocation intermediate, resulting in first-order kinetics [15] [34]. The stability of the benzylic carbocation is crucial for determining the feasibility of the SN1 pathway [34].

| Mechanism | Nucleophile Strength | Reaction Order | Stereochemistry |

|---|---|---|---|

| SN2 | Strong | Second-order | Inversion |

| SN1 | Weak | First-order | Racemization |

Carbocation Stability in Ether Formation

The formation of ethers from (2-methoxyethyl)benzene involves carbocation intermediates whose stability is enhanced by resonance with the aromatic ring [12] [34]. Benzylic carbocations derived from (2-methoxyethyl)benzene exhibit exceptional stability due to the delocalization of positive charge through the π-electron system of the benzene ring [12] [34]. This stabilization is evidenced by the multiple resonance structures that can be drawn for these intermediates [12].

Comparative studies of carbocation stability have revealed that benzylic carbocations are significantly more stable than their aliphatic counterparts [12] [16]. The methoxyethyl substituent provides additional stabilization through inductive effects, although this contribution is less significant than the resonance stabilization from the aromatic ring [12]. The order of carbocation stability generally follows: tertiary benzylic > secondary benzylic > primary benzylic > tertiary aliphatic [34].

Kinetic studies of ether formation reactions have provided quantitative data on carbocation stability [25]. The apparent activation energy for ether formation from (2-methoxyethyl)benzene derivatives has been determined to be 11.93 kcal/mol, reflecting the relatively low energy barrier associated with benzylic carbocation formation [25]. This value is significantly lower than activation energies reported for aliphatic ether formation reactions [25].

The stability of carbocations in ether formation is also influenced by solvent effects and the nature of counterions present in the reaction medium [4] [10]. Polar protic solvents enhance carbocation stability through solvation, while the presence of good leaving groups facilitates the initial ionization step [10] [15]. These factors collectively determine the overall efficiency of ether formation reactions involving (2-methoxyethyl)benzene derivatives [25].

Computational Mechanistic Modeling

DFT Studies of Transition States

Density functional theory calculations have provided comprehensive insights into the transition state structures and energetics of reactions involving (2-methoxyethyl)benzene [4] [17] [18]. The M06-2X functional combined with 6-311G(d,p) basis sets has proven particularly effective for studying electrophilic aromatic substitution transition states [4] [18]. These calculations reveal detailed geometric parameters and energy profiles for the various reaction pathways [17] [18].

Computational studies of nitration reactions have identified three critical transition states corresponding to the formation of π-complex, oriented reaction complex, and σ-complex intermediates [4]. The transition state geometries show characteristic features including partially formed carbon-nitrogen bonds and distorted aromatic ring geometries [4]. The calculated activation barriers are consistent with experimental kinetic data, validating the computational approach [4].

The DFT studies have revealed that the rate-determining transition state for nitration of (2-methoxyethyl)benzene corresponds to the formation of the oriented reaction complex [4]. This transition state exhibits partial charge transfer from the aromatic ring to the nitronium ion, with significant geometric distortion of the aromatic system [4]. The calculated barrier height is approximately 15-20 kcal/mol, depending on the specific substitution pattern [4].

Comparative analysis of transition state energies for different substitution positions confirms the experimental observation of ortho-para selectivity [4] [29]. The calculated energy differences between ortho, meta, and para transition states correlate well with observed product distributions [4]. These computational results provide a molecular-level understanding of the factors controlling regioselectivity in electrophilic aromatic substitution reactions [4].

| Transition State | Energy (kcal/mol) | Geometric Parameter |

|---|---|---|

| π-complex formation | 5.2 | C-N distance: 3.1 Å |

| Oriented complex | 18.7 | C-N distance: 2.3 Å |

| σ-complex | 12.4 | C-N distance: 1.5 Å |

Molecular Orbital Analysis of Reaction Centers

Molecular orbital analysis of (2-methoxyethyl)benzene has provided detailed insights into the electronic structure factors that govern reactivity [17] [19] [21]. The frontier molecular orbitals, particularly the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), play crucial roles in determining reaction pathways [21] [22]. The HOMO of (2-methoxyethyl)benzene exhibits significant electron density at the ortho and para positions relative to the methoxyethyl substituent [21].

Computational studies using density functional theory at the B3LYP/6-311G(d,p) level have characterized the molecular orbital contributions to reactivity [17] [21]. The HOMO energy of (2-methoxyethyl)benzene is elevated compared to benzene due to the electron-donating nature of the methoxyethyl group [21]. This elevation facilitates nucleophilic attack by the aromatic ring on electrophilic species [21].

Natural transition orbital analysis has been employed to understand excited state properties and photochemical reactivity [22]. The calculations reveal significant mixing between π and π* orbitals, particularly in the vicinity of the substituted positions [22]. This orbital mixing influences both ground state reactivity and excited state behavior [22].

The molecular orbital analysis also provides insights into carbocation stability through examination of the electron distribution in cationic intermediates [17]. The calculations show that positive charge in benzylic carbocations is effectively delocalized through the aromatic π-system, consistent with experimental observations of enhanced stability [17]. The orbital coefficients at different positions correlate with observed regioselectivity patterns in substitution reactions [17] [21].

Physical Description

XLogP3

Density

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1535 of 1582 companies (only ~ 3% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Other CAS

Wikipedia

Use Classification

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

Flavoring Agents -> JECFA Flavorings Index